5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide
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Overview
Description
The compound “5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide” is a chemical compound with the linear formula C12H7FN2OS . It has a molecular weight of 246.265 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H7FN2OS . The CAS Number is 883825-63-6 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.265 . The CAS Number is 883825-63-6 .Scientific Research Applications
Synthesis and Biological Evaluation of Novel Derivatives
- A study synthesized and evaluated the biological activity of novel analogues related to imidazo[2,1-b]thiazole derivatives, focusing on their cytotoxicity against leukemia cells. These compounds showed potential as chemotherapeutic agents (Karki et al., 2011).
Antimicrobial Activity Evaluation
- Another research synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. Some compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Profile of BRAF Inhibitors
- A study on imidazo[2,1-b]thiazole compounds designed as BRAF inhibitors demonstrated cytotoxic activity against colon cancer and melanoma cell lines. Certain compounds exhibited superior activity compared to sorafenib, a known cancer treatment (Abdel‐Maksoud et al., 2019).
Antitubercular Activity
- Compounds containing the imidazo[2,1-b]thiazole scaffold were synthesized and evaluated for their antitubercular activity. Some showed significant activity against Mycobacterium tuberculosis strains (Moraski et al., 2016).
Antimicrobial and Antitubercular Activities of Imidazo[2,1-b]thiazole Derivatives
- Research focused on the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives. These compounds were tested for antimicrobial, antimalarial, and antitubercular activities, showing good to excellent antibacterial activity and some antimalarial activity (Vekariya et al., 2017).
Anti-inflammatory and Analgesic Activities
- A study synthesized new carboxamides and methyl carboxylate derivatives derived from the imidazo[2,1-b]thiazole skeleton. These molecules were investigated for anti-inflammatory and analgesic activities, showing potential effectiveness in these areas (Can et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s mechanism of action and pharmacokinetics, it is difficult to discuss how environmental factors might influence its activity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O2S/c22-15-6-4-13(5-7-15)18-11-23-20(28-18)19(27)24-16-3-1-2-14(10-16)17-12-26-8-9-29-21(26)25-17/h1-12H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXZKEGMQKZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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